REACTION_CXSMILES
|
[CH2:1]([O:5][CH2:6][CH:7]=[CH2:8])[CH:2]1[O:4][CH2:3]1.C([O-])([O-])=[O:10].[Na+].[Na+]>O>[CH2:6]([O:5][CH2:1][CH:2]([OH:4])[CH2:3][OH:10])[CH:7]=[CH2:8] |f:1.2.3|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
HClO4
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 5,000 mL, 3-necked flask fitted with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
thermometer and 500 mL addition funnel
|
Type
|
CUSTOM
|
Details
|
The water was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave 550 g of crude product, which
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OCC(CO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 498 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:5][CH2:6][CH:7]=[CH2:8])[CH:2]1[O:4][CH2:3]1.C([O-])([O-])=[O:10].[Na+].[Na+]>O>[CH2:6]([O:5][CH2:1][CH:2]([OH:4])[CH2:3][OH:10])[CH:7]=[CH2:8] |f:1.2.3|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
HClO4
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 5,000 mL, 3-necked flask fitted with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
thermometer and 500 mL addition funnel
|
Type
|
CUSTOM
|
Details
|
The water was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave 550 g of crude product, which
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OCC(CO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 498 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |